[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol
Description
Properties
IUPAC Name |
[4-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-2,13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXSJLFRWXIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde and a reducing agent. One common method is the reduction of the corresponding aldehyde using sodium borohydride (NaBH4) in an alcohol solvent . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]aldehyde or [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid.
Reduction: Formation of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibitors of Enzymatic Activity:
- Research has indicated that compounds similar to [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol can act as inhibitors for various enzymes, including lipoprotein-associated phospholipase A2 (Lp-PLA). This enzyme is implicated in several diseases such as Alzheimer's disease and atherosclerosis. Inhibitors targeting Lp-PLA can potentially mitigate these conditions by reducing inflammatory processes associated with lipid metabolism .
- Pharmaceutical Compositions:
-
Antimicrobial Activity:
- There is growing interest in the antimicrobial properties of pyridine derivatives. Compounds like this compound may exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), making them candidates for further development in antibiotic therapies .
Agrochemical Applications
- Pesticide Synthesis:
- The compound serves as an important intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. It has been reported that derivatives of this compound can be utilized to create effective pesticides that target specific pathways in pests while minimizing environmental impact .
Data Tables
Case Studies
-
Alzheimer's Disease Research:
A study highlighted the effectiveness of pyridine derivatives in reducing beta-amyloid levels, suggesting that compounds like this compound could be pivotal in developing new treatments for Alzheimer's disease. The mechanism involves inhibiting Lp-PLA, which plays a role in neuroinflammation . -
Pesticide Development:
In agricultural research, the synthesis of novel pesticides from pyridine derivatives demonstrated enhanced efficacy against various pests while maintaining low toxicity profiles for non-target organisms. This research underscores the compound's versatility as an agrochemical building block .
Mechanism of Action
The mechanism of action of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Key Observations :
- Functional Group Variations : Replacing CF₃ with F (as in 113209-90-8) reduces molecular weight by 50 g/mol and decreases lipophilicity (logP ~1.5 vs. ~2.8 for the target compound) .
- Aromatic vs. Aliphatic Substituents : The fluorophenyl group in 1227565-43-6 enhances planar stacking interactions, making it more suitable for kinase inhibitors .
Physicochemical and Pharmacological Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogues (e.g., 113209-90-8 has logP ~1.5 vs. ~2.8 for the target) .
- Metabolic Stability: The CF₃ group reduces oxidative metabolism, enhancing half-life in vivo compared to non-fluorinated analogues .
- Solubility: Polar pyridinemethanol derivatives generally exhibit moderate aqueous solubility (~10–50 mg/mL), but CF₃ groups may reduce it slightly due to hydrophobicity .
Biological Activity
[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is a compound of significant interest in medicinal and biological research due to its potential pharmacological activities. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group influences the compound’s binding affinity and selectivity, thereby modulating its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, contributing to its therapeutic effects.
- Receptor Interaction : It may also interact with receptors that regulate physiological processes, leading to desired biological outcomes.
Pharmacological Activities
Research has shown that this compound exhibits several pharmacological activities:
-
Antimicrobial Activity :
- The compound has demonstrated antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Chlamydia trachomatis, indicating its potential as an antimicrobial agent .
- Studies have shown that derivatives of this compound can selectively inhibit chlamydial growth without affecting host cell viability .
-
Anticancer Potential :
- Preliminary studies suggest that compounds similar to this compound can act as multikinase inhibitors, targeting pathways critical for cancer cell proliferation .
- The presence of the trifluoromethyl group has been linked to enhanced activity in certain cancer models, highlighting its role in drug design for oncology applications.
- Insecticidal Properties :
Table 1: Summary of Biological Activities
Q & A
(Basic) What are the optimal synthetic routes for [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol?
The synthesis typically involves functionalizing a pyridine core. A common approach includes:
- Step 1 : Starting with a pre-functionalized pyridine derivative, such as 2-chloro-5-(trifluoromethyl)pyridine.
- Step 2 : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation. For example, formaldehyde in the presence of a base (e.g., NaOH) can yield the alcohol .
- Purification : Recrystallization or column chromatography ensures high purity .
- Yield Optimization : Adjusting reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMSO) improves efficiency .
(Advanced) How can researchers address low yields in the hydroxymethylation step?
Low yields often stem from competing side reactions or steric hindrance. Methodological adjustments include:
- Catalyst Screening : Using phase-transfer catalysts to enhance nucleophilic attack efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reagent solubility and reaction kinetics.
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce unwanted oxidation or decomposition .
- Monitoring Intermediates : Techniques like TLC or in-situ IR spectroscopy help track reaction progress and identify bottlenecks .
(Basic) What spectroscopic methods are used to characterize this compound?
- NMR : - and -NMR confirm the hydroxymethyl group (δ ~3.8–4.2 ppm for CHOH) and aromatic protons. -NMR verifies the trifluoromethyl group (δ ~-60 to -65 ppm) .
- IR : A broad O-H stretch (~3200–3400 cm) and C-F stretches (~1100–1250 cm) are key identifiers .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] = 226.03) .
(Advanced) How should conflicting spectroscopic data be resolved during structural elucidation?
Conflicts may arise from impurities or tautomerism. Strategies include:
- Cross-Validation : Combine XRD (for solid-state structure) with -NMR or 2D-COSY to resolve ambiguities in aromatic regions .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data .
- Isotopic Labeling : Use - or -labeled precursors to track specific functional groups .
(Advanced) What role does this compound play in medicinal chemistry research?
- Pharmacophore Development : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for kinase inhibitors or GPCR-targeted drugs .
- Bioisosteric Replacement : Its chloro and hydroxymethyl groups mimic natural substrates in enzyme-binding assays (e.g., replacing tyrosine in protease studies) .
- In Vivo Studies : Radiolabeled derivatives (e.g., ) are used for PET imaging to study drug distribution .
(Advanced) What stability challenges arise from the chloro and trifluoromethyl substituents?
- Hydrolytic Instability : The chloro group may undergo hydrolysis under basic conditions. Stabilize by storing the compound in anhydrous solvents (e.g., THF) at -20°C .
- Photodegradation : The trifluoromethyl group can degrade under UV light. Use amber glassware and radical scavengers (e.g., BHT) during synthesis .
- Thermal Decomposition : Monitor via DSC/TGA to identify safe handling temperatures (typically <150°C) .
(Advanced) How can computational modeling predict the reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic aromatic substitution sites .
- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., CYP450 enzymes) to prioritize synthesis of analogs .
- MD Simulations : Assess solvation effects and conformational flexibility in aqueous vs. lipid environments .
(Basic) What purification techniques are effective for this compound?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) elutes the product efficiently .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .
(Advanced) How does regioselectivity impact substitution reactions on the pyridine ring?
- Electronic Effects : The electron-withdrawing trifluoromethyl group directs electrophiles to the 4-position, while the chloro group deactivates the 5-position .
- Steric Effects : Bulky reagents favor substitution at less hindered sites (e.g., 2-position hydroxymethyl over 5-chloro) .
- Directed Functionalization : Use directing groups (e.g., boronic esters) to achieve meta-substitution .
(Advanced) How do structure-activity relationships (SAR) inform agrochemical applications?
- Comparative Studies : Analogues like Fluazuron (insecticide) show that trifluoromethyl groups enhance binding to insect GABA receptors .
- Pesticide Resistance : Introducing electron-deficient substituents (e.g., nitro groups) reduces metabolic degradation in resistant pests .
- Environmental Impact : LogP calculations (e.g., using ChemAxon) balance efficacy with soil mobility and non-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
